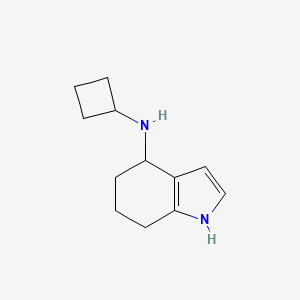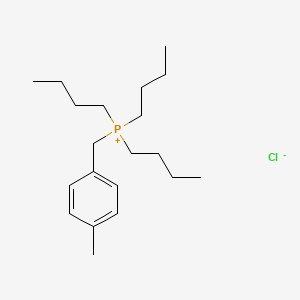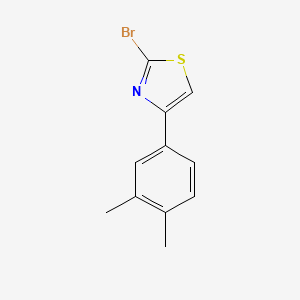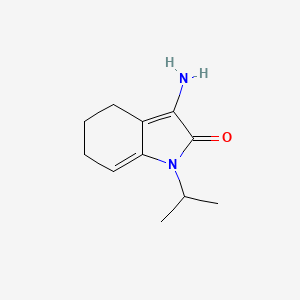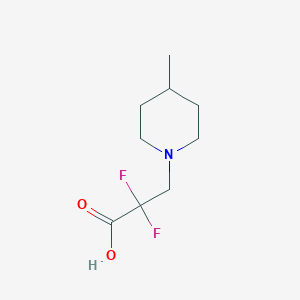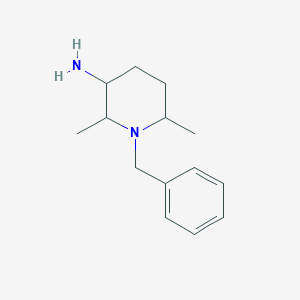
(1-Chloropentan-2-YL)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloropentan-2-YL)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclopentane ring substituted with a 1-chloropentan-2-yl group. It is a colorless, flammable liquid with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropentan-2-YL)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chloropentane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the continuous depolymerization and hydrogenation of dicyclopentadiene. This process is carried out under system pressures ranging from 0.1 to 2.5 MPa and temperatures between 160 to 400°C. The dicyclopentadiene is decomposed in a depolymerizer to form cyclopentadiene, which is then hydrogenated in a fixed bed reactor to produce cyclopentane .
化学反応の分析
Types of Reactions
(1-Chloropentan-2-YL)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated compound to hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted cyclopentane derivatives.
科学的研究の応用
(1-Chloropentan-2-YL)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Chloropentan-2-YL)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in radical chain reactions, contributing to its antioxidant properties. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
1-Chloropentane: An alkyl halide with a linear chain structure.
Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.
Uniqueness
(1-Chloropentan-2-YL)cyclopentane is unique due to its combination of a cyclopentane ring and a chlorinated pentyl group.
特性
分子式 |
C10H19Cl |
|---|---|
分子量 |
174.71 g/mol |
IUPAC名 |
1-chloropentan-2-ylcyclopentane |
InChI |
InChI=1S/C10H19Cl/c1-2-5-10(8-11)9-6-3-4-7-9/h9-10H,2-8H2,1H3 |
InChIキー |
GJBKMLBAENHVAU-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCl)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


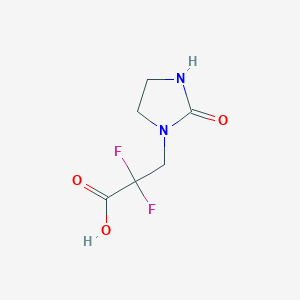
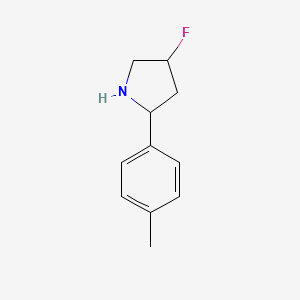
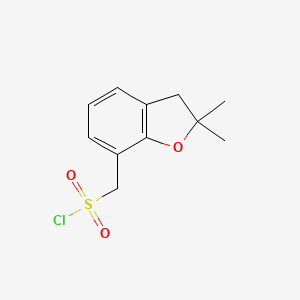
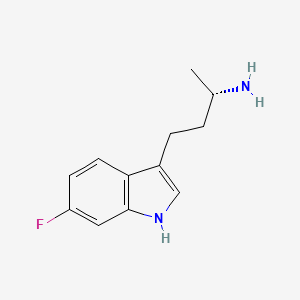
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)

